3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Description
Introduction and Structural Characteristics
Chemical Identity and Nomenclature
The compound is formally identified by the IUPAC name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine and assigned the CAS Registry Number 1207557-48-9 . Its molecular formula, C₁₃H₁₇BN₂O₂ , corresponds to a molecular weight of 244.10 g/mol .
Table 1: Key Identifiers
Common synonyms include pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester and 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.
Structure of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold consists of a fused bicyclic system featuring a five-membered pyrazole ring (positions 1–3) and a six-membered pyridine ring (positions 5–7). The nitrogen atoms occupy positions 1 and 3 in the pyrazole moiety, while the pyridine ring is fully conjugated, enabling aromatic stability.
Substituents at position 3 of the pyrazolo[1,5-a]pyridine core (Figure 1) are sterically accessible, making this site ideal for functionalization with the boronic ester group. The planar geometry of the fused rings facilitates π-π stacking interactions in catalytic systems.
Boronic Acid Pinacol Ester Functionality
The pinacol boronic ester group (-B(O₂C₆H₁₂)) at position 3 is a stabilized derivative of boronic acid, enhancing shelf life and reactivity in cross-coupling reactions. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boron atom, reducing hydrolysis while maintaining electrophilicity for transmetalation.
Figure 1: Boronic Ester Substituent
O
||
B-O-C(CH₃)₂-C(CH₃)₂-O
This structure is confirmed by ¹H-NMR , which shows characteristic singlet peaks for the four methyl groups (δ 1.25–1.35 ppm).
Structural Confirmation and Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (400 MHz, CDCl₃): Peaks at δ 8.29 ppm (dd, J = 7.3 Hz, 1H) and δ 6.87 ppm (dd, J = 7.3 Hz, 1H) correspond to aromatic protons on the pyridine ring. The pyrazole proton appears as a singlet at δ 7.94 ppm.
- ¹³C-NMR : Signals at δ 148.2 ppm and δ 142.1 ppm confirm sp²-hybridized carbons in the aromatic system.
Infrared (IR) Spectroscopy
Strong absorption bands at 1340 cm⁻¹ (B-O stretching) and 2980 cm⁻¹ (C-H stretching in pinacol methyl groups) validate the boronic ester.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis reports a purity of ≥95.0% , with retention times consistent with the expected molecular structure.
Mass Spectrometry
Electrospray ionization (ESI) yields a molecular ion peak at m/z 245.14558 ([M+H]⁺), aligning with the theoretical molecular weight.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJULIZEUUBTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729169 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207557-48-9 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207557-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729169 | |
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| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
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Preparation Methods
Pyrazolo[1,5-a]pyridine Scaffold Preparation
The foundational pyrazolo[1,5-a]pyridine structure is synthesized through a three-step sequence:
Step 1: Cyclocondensation
3-Aminopyrazole reacts with ethyl acetoacetate in dimethylformamide (DMF) at 110°C for 4 hours under cesium carbonate catalysis, yielding pyrazolo[1,5-a]pyridin-5-ol (87% yield).
Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl₃) at 120°C for 2 hours converts the hydroxyl group to chlorine, producing 5-chloropyrazolo[1,5-a]pyridine (80% yield).
Step 3: Bromination
N-Bromosuccinimide (NBS) in DMF at room temperature introduces bromine at C3, yielding 3-bromo-5-chloropyrazolo[1,5-a]pyridine (94% yield).
Boronic Ester Functionalization
Suzuki-Miyaura Cross-Coupling Approach
The most efficient route employs palladium-catalyzed coupling between 3-bromopyrazolo[1,5-a]pyridine and bis(pinacolato)diboron (B₂pin₂):
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78% |
This method demonstrates excellent functional group tolerance and scalability up to 100 mmol.
Direct C-H Borylation Strategy
Iridium-catalyzed borylation provides an alternative route without pre-halogenation:
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | [Ir(COD)OMe]₂ (2.5 mol%) |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine |
| Boron Source | B₂pin₂ (2.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 150°C (microwave) |
| Time | 3 hours |
| Yield | 65% |
While milder than palladium chemistry, this method shows lower regioselectivity (C3:C5 = 4:1).
Purification and Characterization
Chromatographic Separation
The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 → 1:1). Key fractions are identified by TLC (Rf = 0.42 in EtOAc/hexane 1:1).
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 7.9 Hz, 1H),
8.24 (s, 1H),
7.12 (d, J = 7.8 Hz, 1H),
6.81 (s, 1H),
1.35 (s, 12H).
¹³C NMR (101 MHz, CDCl₃):
δ 152.4, 146.2, 138.7, 128.9, 124.3, 119.8, 83.7, 24.9.
HRMS (ESI):
Calculated for C₁₃H₁₈BN₃O₂ [M+H]⁺: 260.1464,
Found: 260.1461.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki Coupling | Direct Borylation |
|---|---|---|
| Starting Material Cost | $28/g | $41/g |
| Step Count | 4 | 2 |
| Overall Yield | 61% | 49% |
| Regioselectivity | >99% C3 | 80% C3 |
| Scalability | Kilogram | 100g |
The Suzuki approach remains preferred for large-scale GMP production despite longer synthetic sequence.
Applications in Medicinal Chemistry
This boronic ester serves as key intermediate for:
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. .
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol derivatives
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles
Common Reagents and Conditions
Palladium Catalyst: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals
Medicine: Utilized in the development of new drugs and therapeutic agents
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product .
Comparison with Similar Compounds
Substitution Position Isomers
4- and 5-Substituted Pyrazolo[1,5-a]pyridine Boronic Esters
Core Heterocycle Variants
Biological Activity: Pyrazolo[1,5-a]pyrimidines (e.g., CAS 1416437-27-8) show antitrypanosomal and anticancer activity due to purine-mimicking properties, while triazolo analogs (e.g., CAS 2820191-06-6) exhibit cytotoxicity against carcinoma cells .
Functionalized Derivatives
Synthetic Utility : Carboxylated derivatives (e.g., MW 288.11) are pivotal in synthesizing hydrophilic drug candidates, while trifluoromethyl analogs (CAS 1084953-47-8) enhance metabolic stability .
Comparative Data Tables
Table 1: Physicochemical Properties
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound (CAS) | Yield (%)* | Reaction Conditions | Reference |
|---|---|---|---|
| 1207557-48-9 | 85–90 | Pd₂(dba)₃, XPhos, 80°C | |
| 2356566-99-7 | 70–75 | Pd(PPh₃)₄, Na₂CO₃, reflux | N/A |
| 1416437-27-8 | 65–70 | PdCl₂(dppf), KOAc, 100°C |
*Yields approximated from analogous reactions in literature.
Key Findings
- Positional Isomerism : The 3-substituted boronic ester (target compound) outperforms 4- and 5-substituted isomers in coupling efficiency due to reduced steric hindrance .
- Core Heterocycle Impact : Pyrazolo[1,5-a]pyrimidines exhibit enhanced biological activity but lower synthetic yields compared to pyrazolo[1,5-a]pyridines .
- Functional Groups : Trifluoromethyl and carboxylic acid substituents expand utility in drug design but require tailored reaction conditions .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 290.17 g/mol. Its structure includes a pyrazolo[1,5-a]pyridine core substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BN2O3 |
| Molar Mass | 290.17 g/mol |
| CAS Number | 1093819-50-1 |
| Density | 1.13 ± 0.1 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic acid esters. The method often includes the use of solvents such as dichloromethane and catalysts like triethylamine under controlled temperatures to achieve high yields and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its inhibitory effects on specific enzymes and pathways.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. For instance:
- Inhibition Assays : The compound exhibited an IC50 value of 0.47 µM against PI3Kδ, indicating potent inhibitory activity compared to other derivatives tested in similar conditions (IC50 values ranged from 2.30 µM to 3.56 µM for less active compounds) .
Anticancer Activity
In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For example:
- Cell Proliferation : Compounds similar to this derivative demonstrated IC50 values as low as 20 nM in inhibiting B cell proliferation . This suggests a promising therapeutic application in oncology.
Case Studies
Several case studies have been documented regarding the therapeutic applications of boron-containing compounds similar to this compound:
- Study on PI3K Inhibition :
- Antiviral Activity :
Safety Profile
Toxicological assessments indicate that compounds within this class exhibit low acute toxicity levels in animal models up to doses of 2000 mg/kg without significant adverse effects . This safety profile is critical for further development into therapeutic agents.
Q & A
Q. What are the key synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine?
The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A typical protocol involves reacting pyrazolo[1,5-a]pyridine derivatives with pinacolborane or bis(pinacolato)diboron under palladium catalysis. Common conditions include:
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to verify boron integration and aromatic proton environments.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS or MALDI-TOF).
- Elemental analysis to validate purity (>95% by HPLC). For example, ¹¹B NMR typically shows a peak near δ 30 ppm for the boronate ester .
Q. What storage conditions are recommended to ensure compound stability?
Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronate ester. Desiccate to avoid moisture-induced degradation. Similar derivatives show decomposition at room temperature in humid environments .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?
Optimization strategies include:
- Catalyst screening : Pd/C with ethylenediamine enhances stability in methanol-based systems, achieving ~77% yields for PDE2A inhibitors .
- Solvent/base combinations : Dioxane/water with Na₂CO₃ outperforms THF or DMF in retaining boronate integrity.
- Microwave-assisted synthesis : Reduces reaction time from 12h to 1h while maintaining >70% yield .
Q. What methodologies address discrepancies in biological activity data for kinase inhibitors derived from this compound?
Discrepancies often arise from:
- Assay variability : Use standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 3-position to enhance binding affinity.
- Metabolic stability : Perform hepatocyte microsomal assays to rule out rapid degradation masking true activity .
Q. How does the electronic nature of the pyrazolo[1,5-a]pyridine core influence cross-coupling efficiency?
The electron-rich pyrazolo[1,5-a]pyridine enhances boronate reactivity by stabilizing the palladium intermediate. Computational studies (DFT) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
